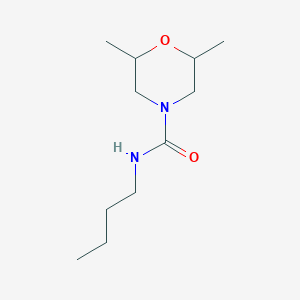![molecular formula C21H25N3O4 B4421860 ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4421860.png)
ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as EMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EMB is a piperazine derivative and belongs to the class of benzamides.
Wirkmechanismus
The mechanism of action of ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to the dopamine D2 receptor and inhibit its activity, leading to a decrease in dopamine neurotransmission. This compound has also been found to bind to the serotonin 5-HT2A receptor and block its activity, resulting in a decrease in serotonin neurotransmission. Additionally, this compound has been shown to modulate the activity of the glutamate system by inhibiting the release of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages and microglia. This compound has also been shown to decrease the levels of oxidative stress markers, such as reactive oxygen species (ROS) and malondialdehyde (MDA), in various tissues, including the liver and brain. Furthermore, this compound has been found to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool. It has a broad spectrum of pharmacological activities, making it a versatile compound for studying various biological processes. This compound is also relatively easy to synthesize, and its synthesis method is well-established. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile and toxicity are not fully understood. Additionally, this compound's mechanism of action is not well-characterized, making it challenging to design experiments to study its effects accurately.
Zukünftige Richtungen
There are several future directions for research related to ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, further research is required to investigate the safety profile and toxicity of this compound. Thirdly, this compound's potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease, need to be explored further. Fourthly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of novel this compound derivatives with improved pharmacological properties is an area of future research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in drug development. It has been shown to have a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. This compound has been found to be a potent antagonist of dopamine D2 receptors and serotonin 5-HT2A receptors, which are the primary targets for antipsychotic drugs. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 4-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-20(25)16-8-10-17(11-9-16)22-21(26)24-14-12-23(13-15-24)18-6-4-5-7-19(18)27-2/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGEKLTRBDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4421790.png)


![2-[4-(methylsulfonyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4421813.png)
![8-(benzylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4421815.png)
![N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)
![2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4421835.png)
![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B4421844.png)
